molecular formula C16H24N4O3 B8274019 Tert-butyl 6-((2-acrylamidoethyl)(methyl)amino)pyridin-2-ylcarbamate

Tert-butyl 6-((2-acrylamidoethyl)(methyl)amino)pyridin-2-ylcarbamate

Cat. No. B8274019
M. Wt: 320.39 g/mol
InChI Key: NFBIWDRXUAIBDB-UHFFFAOYSA-N
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Patent
US09260415B2

Procedure details

A mixture of 110c (1.2 g, 4.5 mmol), acrylic acid (0.37 mL, 5.4 mmol), HATU (2.05 g, 5.4 mmol) and DIPEA (4.6 mL, 10.8 mmol) in DCM (30 mL) was stirred at rt overnight. The mixture was washed with water. The organic layer was separated, dried over Na2SO4, filtered and concentrated to give tert-butyl 6-((2-acrylamidoethyl)(methyl)amino)pyridin-2-ylcarbamate 110d (1.2 g, 75%) as a brown oil. The material was used for the next step directly. ESI-LCMS: m/z=321.3
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step One
Name
Quantity
2.05 g
Type
reactant
Reaction Step One
Name
Quantity
4.6 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][N:5]([CH3:20])[C:6]1[N:11]=[C:10]([NH:12][C:13](=[O:19])[O:14][C:15]([CH3:18])([CH3:17])[CH3:16])[CH:9]=[CH:8][CH:7]=1.[C:21](O)(=[O:24])[CH:22]=[CH2:23].CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C>C(Cl)Cl>[C:21]([NH:2][CH2:3][CH2:4][N:5]([CH3:20])[C:6]1[N:11]=[C:10]([NH:12][C:13](=[O:19])[O:14][C:15]([CH3:16])([CH3:17])[CH3:18])[CH:9]=[CH:8][CH:7]=1)(=[O:24])[CH:22]=[CH2:23] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
Cl.NCCN(C1=CC=CC(=N1)NC(OC(C)(C)C)=O)C
Name
Quantity
0.37 mL
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
2.05 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
4.6 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C=C)(=O)NCCN(C1=CC=CC(=N1)NC(OC(C)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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